molecular formula C8H11N3O3S B1373529 3-Amino-1-(4-methanesulfonylphenyl)urea CAS No. 1152712-88-3

3-Amino-1-(4-methanesulfonylphenyl)urea

Cat. No.: B1373529
CAS No.: 1152712-88-3
M. Wt: 229.26 g/mol
InChI Key: BKCDSMPGPRXRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-methanesulfonylphenyl)urea is a chemical compound with the molecular formula C8H11N3O3S . It has a molecular weight of 229.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2), a carboxylic group (-COOH), and a methanesulfonylphenyl group attached to the same carbon atom .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 180-182 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has shown the synthesis of derivatives related to 3-Amino-1-(4-methanesulfonylphenyl)urea, indicating their potential in producing compounds with specific biological activities. For instance, the synthesis of 1-(Phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives and their subsequent inactivity against selected human tumor cell lines highlights the exploration of these compounds in cancer research (Brzozowski & Sławiński, 2004).

Chemical Reactions and Properties

  • The reactions of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas with dimethyl sulfoxide, involving a four-centre mechanism, provide insights into the chemical properties and potential applications of these compounds in various chemical reactions (Zeuner & Niclas, 1989).
  • A study on the structure determination and tautomeric transition of a related compound, 3-amino-1{[bis(benzylsulfanyl)methylidene]amino}urea, provides valuable information on its structural and energetic properties, which could be relevant for understanding similar compounds (How et al., 2015).

Potential Applications in Material Science

  • Ureas like this compound could have applications in material science, as indicated by a study on self-healing poly(urea–urethane) elastomers, which shows how dynamic crosslinkers can be used for designing materials with self-healing properties (Rekondo et al., 2014).

Capsular Associations and Anion Binding

  • Studies on the binding of carboxylic acids by fluorescent pyridyl ureas and the encapsulation of oxyanions in caged supramolecular frameworks by tris(urea) receptors demonstrate the potential of urea derivatives in anion binding and encapsulation, which could be explored for environmental and analytical applications (Jordan et al., 2010), (Dey et al., 2012).

Safety and Hazards

The safety information available indicates that 3-Amino-1-(4-methanesulfonylphenyl)urea is associated with a GHS07 signal word warning .

Properties

IUPAC Name

1-amino-3-(4-methylsulfonylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCDSMPGPRXRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-methanesulfonylphenyl)urea
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-methanesulfonylphenyl)urea
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(4-methanesulfonylphenyl)urea
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(4-methanesulfonylphenyl)urea
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-methanesulfonylphenyl)urea
Reactant of Route 6
3-Amino-1-(4-methanesulfonylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.